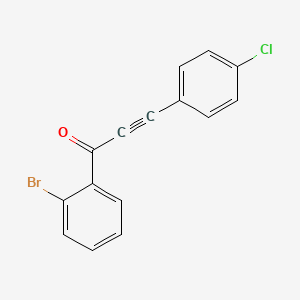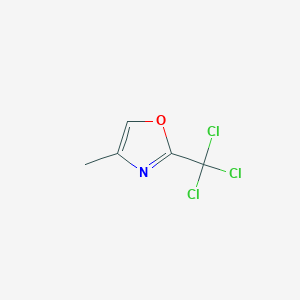![molecular formula C21H27N3O B15172463 4-{(E)-[4-(Dibutylamino)phenyl]diazenyl}benzaldehyde CAS No. 919111-85-6](/img/structure/B15172463.png)
4-{(E)-[4-(Dibutylamino)phenyl]diazenyl}benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{(E)-[4-(Dibutylamino)phenyl]diazenyl}benzaldehyde is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of a diazenyl group (-N=N-) and a dibutylamino group attached to a benzaldehyde moiety. It is often used in the synthesis of dyes and pigments due to its vibrant color properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[4-(Dibutylamino)phenyl]diazenyl}benzaldehyde typically involves the diazotization of 4-(dibutylamino)aniline followed by a coupling reaction with benzaldehyde. The reaction conditions often include acidic environments to facilitate the diazotization process. Common reagents used in this synthesis include sodium nitrite (NaNO2) and hydrochloric acid (HCl) for diazotization, and benzaldehyde for the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques such as recrystallization and chromatography ensures the high quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-{(E)-[4-(Dibutylamino)phenyl]diazenyl}benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The diazenyl group can be reduced to an amine using reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents like nitro groups or halogens can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), hydrogen gas (H2) with a catalyst
Substitution: Various electrophiles like nitronium ion (NO2+) or halogens (Cl2, Br2)
Major Products
Oxidation: 4-{(E)-[4-(Dibutylamino)phenyl]diazenyl}benzoic acid
Reduction: 4-(Dibutylamino)aniline
Substitution: Substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
4-{(E)-[4-(Dibutylamino)phenyl]diazenyl}benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various dyes and pigments due to its chromophoric properties.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent in certain medical conditions.
Wirkmechanismus
The mechanism of action of 4-{(E)-[4-(Dibutylamino)phenyl]diazenyl}benzaldehyde involves its interaction with various molecular targets and pathways. The diazenyl group can participate in electron transfer reactions, while the dibutylamino group can interact with biological membranes and proteins. These interactions can lead to changes in cellular processes and biochemical pathways, making the compound useful in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Dimethylamino)benzaldehyde
- 4-(Diethylamino)benzaldehyde
- 4-(Diphenylamino)benzaldehyde
Uniqueness
4-{(E)-[4-(Dibutylamino)phenyl]diazenyl}benzaldehyde is unique due to the presence of both the diazenyl and dibutylamino groups, which confer distinct electronic and steric properties. These features make it particularly useful in applications requiring specific electronic characteristics and stability .
Eigenschaften
CAS-Nummer |
919111-85-6 |
|---|---|
Molekularformel |
C21H27N3O |
Molekulargewicht |
337.5 g/mol |
IUPAC-Name |
4-[[4-(dibutylamino)phenyl]diazenyl]benzaldehyde |
InChI |
InChI=1S/C21H27N3O/c1-3-5-15-24(16-6-4-2)21-13-11-20(12-14-21)23-22-19-9-7-18(17-25)8-10-19/h7-14,17H,3-6,15-16H2,1-2H3 |
InChI-Schlüssel |
VDJCPNQKHVIFMD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Fluoro-7-[(prop-2-yn-1-yl)oxy]-3,4-dihydroisoquinolin-1(2H)-one](/img/structure/B15172382.png)
![Ethyl 3-[(dimethylcarbamoyl)oxy]-2-iodobenzoate](/img/structure/B15172408.png)
![(4-{[(2-Methylpropoxy)carbonyl]amino}phenyl)acetic acid](/img/structure/B15172412.png)

![3-(2-Oxocyclopentyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B15172421.png)
![1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-ethyl-1H-benzimidazol-5-yl)-3-propan-2-ylthiourea](/img/structure/B15172424.png)

![[4-[(2,3-Dimethoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone;oxalic acid](/img/structure/B15172446.png)
![2,2'-{[3-(Hydroxymethyl)cyclobutyl]azanediyl}bis{1-[3-(benzyloxy)phenyl]ethan-1-one}](/img/structure/B15172449.png)
![3-(3-chlorophenyl)-2-methyl-7-(1,3-thiazol-2-yl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B15172454.png)

![2-(4-Methoxyphenyl)-5-[2-(4-methoxyphenyl)-2-nitroethenyl]furan](/img/structure/B15172464.png)
![2-[Anilino(pentafluorophenyl)methyl]phenol](/img/structure/B15172465.png)
![N-[2-(morpholin-4-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15172475.png)
